molecular formula C14H20F2N2O B248181 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide

3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide

Cat. No. B248181
M. Wt: 270.32 g/mol
InChI Key: JTRJXEXEOKPQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide, also known as BDF 9196, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 selectively inhibits the KATP channel by binding to the sulfonylurea receptor (SUR1) subunit. This binding results in the closure of the KATP channel and the depolarization of the cell membrane. 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 also inhibits the Kir6.2/SUR1 channel by binding to the Kir6.2 subunit. This binding results in the closure of the Kir6.2/SUR1 channel and the inhibition of insulin secretion.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has a range of biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells and to improve glucose tolerance in animal models of diabetes. 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 in lab experiments is its selectivity for the KATP and Kir6.2/SUR1 channels. This selectivity allows for the specific inhibition of these channels without affecting other ion channels. Additionally, 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been shown to have high potency and efficacy in inhibiting these channels. However, one limitation of using 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 is its potential toxicity. 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been shown to have cytotoxic effects in some cell types, and caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research on 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196. One area of research is the development of more potent and selective inhibitors of the KATP and Kir6.2/SUR1 channels. Another area of research is the investigation of the potential therapeutic applications of 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 in the treatment of diabetes, stroke, traumatic brain injury, arthritis, and colitis. Additionally, the mechanism of action of 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 could be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 involves the reaction of 3,4-difluoroaniline with butyl(methyl)amine and propanoyl chloride. The resulting product is purified by column chromatography to obtain the final compound. The synthesis of 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been optimized to yield high purity and high yields.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 is in the study of ion channels. 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has been shown to selectively inhibit the ATP-sensitive potassium (KATP) channel. This inhibition results in the depolarization of the cell membrane and the release of insulin from pancreatic beta cells. 3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide 9196 has also been shown to inhibit the Kir6.2/SUR1 channel, which is involved in the regulation of insulin secretion. This inhibition has potential applications in the treatment of diabetes.

properties

Product Name

3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide

Molecular Formula

C14H20F2N2O

Molecular Weight

270.32 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C14H20F2N2O/c1-3-4-8-18(2)9-7-14(19)17-11-5-6-12(15)13(16)10-11/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,19)

InChI Key

JTRJXEXEOKPQBR-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC(=C(C=C1)F)F

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

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